Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate typically involves the bromination of 3,3-dimethylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different piperidine derivative.
Oxidation Reactions: Oxidation can occur at the piperidine ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce de-brominated piperidine derivatives .
Scientific Research Applications
Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the bromine atom offers a site for further functionalization .
Properties
Molecular Formula |
C12H22BrNO2 |
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Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8H2,1-5H3 |
InChI Key |
NRRNBQCEYDWPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)Br)C |
Origin of Product |
United States |
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